2-[2-Benzoyl-4-(phenoxymethyl)-1,5,2-dioxazinan-6-yl]phenol
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Overview
Description
2-[2-Benzoyl-4-(phenoxymethyl)-1,5,2-dioxazinan-6-yl]phenol is a complex organic compound with the molecular formula C23H21NO4 It is characterized by the presence of a benzoyl group, a phenoxymethyl group, and a dioxazinan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Benzoyl-4-(phenoxymethyl)-1,5,2-dioxazinan-6-yl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-phenoxybenzoyl chloride with a suitable amine to form an intermediate, which is then cyclized to form the dioxazinan ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as DMF (dimethylformamide) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-Benzoyl-4-(phenoxymethyl)-1,5,2-dioxazinan-6-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction of the benzoyl group can produce alcohols.
Scientific Research Applications
2-[2-Benzoyl-4-(phenoxymethyl)-1,5,2-dioxazinan-6-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Benzoyl-4-(phenoxymethyl)-1,5,2-dioxazinan-6-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzoyl-4-(phenoxymethyl)-6-phenyl-1,5,2-dioxazinane
- 2-Phenylbenzimidazole derivatives
- Phenoxymethylpenicillin
Uniqueness
What sets 2-[2-Benzoyl-4-(phenoxymethyl)-1,5,2-dioxazinan-6-yl]phenol apart from similar compounds is its unique combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H21NO5 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[6-(2-hydroxyphenyl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C23H21NO5/c25-21-14-8-7-13-20(21)23-28-19(16-27-18-11-5-2-6-12-18)15-24(29-23)22(26)17-9-3-1-4-10-17/h1-14,19,23,25H,15-16H2 |
InChI Key |
RZQUKKIOXLJTJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(ON1C(=O)C2=CC=CC=C2)C3=CC=CC=C3O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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